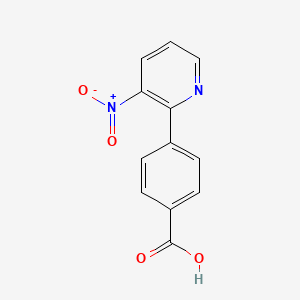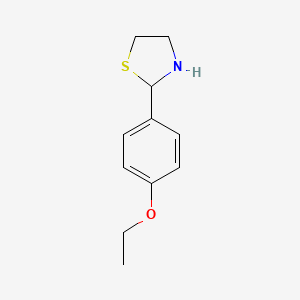
2-(4-Ethoxyphenyl)-1,3-thiazolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)-1,3-thiazolane is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
2-(4-Ethoxyphenyl)-1,3-thiazolane and its derivatives have been studied extensively for their utility in organic synthesis. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been used as a building block for synthesizing trifluoromethyl-substituted heteroarenes, including thiophenes and furans, showcasing its versatility in organic chemistry (Sommer et al., 2017). Additionally, other derivatives like 2-thioxo-3N-(2-ethoxyphenyl)-5[4′-methyl-3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one have been synthesized and investigated for their structural, spectroscopic, and electronic properties (Khelloul et al., 2022).
Antimicrobial and Antiviral Activities
Thiazolane derivatives have shown potential in the field of antimicrobial research. Studies have shown that these compounds can exhibit significant antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008). This indicates their potential utility in developing new antimicrobial agents.
Molecular Structure and Drug Design
The molecular structure of thiazolane derivatives has been a subject of interest for drug design and development. Research on compounds like 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione has contributed to understanding the pharmacophore of ERK1/2 substrate-specific inhibitors (Li et al., 2009). These findings are vital for developing targeted therapies in various medical fields.
Applications in Material Science
Thiazolane derivatives have also been explored in material science. For example, research into the liquid crystalline properties of models and polymers containing thiazolo[5,4-d]thiazole and siloxane flexible spacers has shown potential applications in the development of new materials with unique properties (Al-dujaili et al., 2001).
Fluorescence and Photophysical Studies
Studies on thiazole-based push–pull fluorophores containing nitro groups, including 4-ethoxy-1,3-thiazole derivatives, have revealed interesting photophysical properties, which could be leveraged in the development of new fluorescent materials (Habenicht et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Ethoxyphenyl)-1,3-thiazolane may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as etofenprox, act on ion channels of the insect nervous system . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds, such as benzothiazole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Based on the biological activities of related compounds , it can be hypothesized that this compound may have a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXGGMKXDRRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306112 |
Source


|
| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-47-6 |
Source


|
| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)
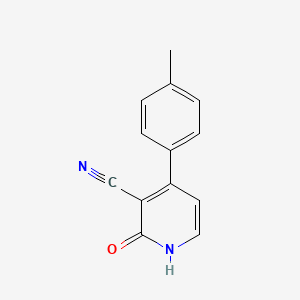
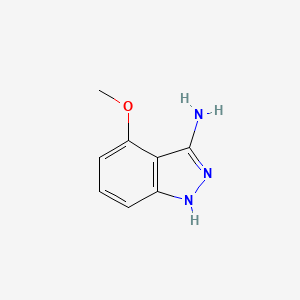
amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)
![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)
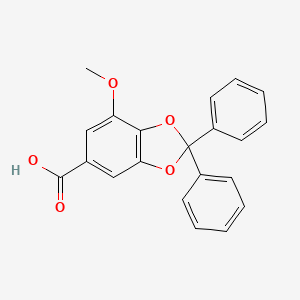

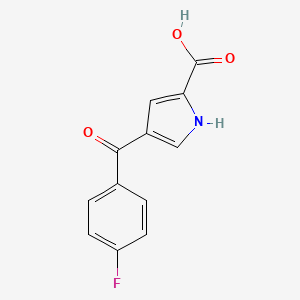

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

